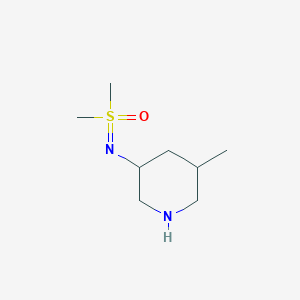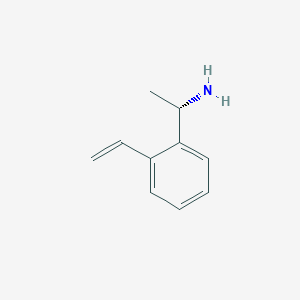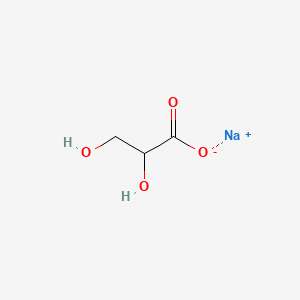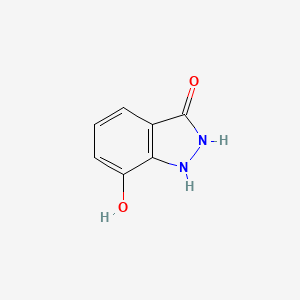![molecular formula C29H19F6N3S B12953423 N-(2'-Amino[1,1'-binaphthalen]-2-yl)-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12953423.png)
N-(2'-Amino[1,1'-binaphthalen]-2-yl)-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2’-Amino[1,1’-binaphthalen]-2-yl)-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a binaphthyl backbone with an amino group and a thiourea moiety substituted with a bis(trifluoromethyl)phenyl group. Its distinct structure makes it a subject of interest in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2’-Amino[1,1’-binaphthalen]-2-yl)-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea typically involves multiple steps:
Formation of the Binaphthyl Backbone: The binaphthyl backbone can be synthesized through a coupling reaction of naphthalene derivatives.
Introduction of the Amino Group: The amino group is introduced via nitration followed by reduction.
Formation of the Thiourea Moiety: The thiourea moiety is formed by reacting the amino-binaphthyl compound with isothiocyanates.
Substitution with Bis(trifluoromethyl)phenyl Group: The final step involves the substitution of the thiourea moiety with the bis(trifluoromethyl)phenyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(2’-Amino[1,1’-binaphthalen]-2-yl)-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学研究应用
N-(2’-Amino[1,1’-binaphthalen]-2-yl)-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
作用机制
The mechanism of action of N-(2’-Amino[1,1’-binaphthalen]-2-yl)-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Its unique structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity.
相似化合物的比较
Similar Compounds
N-(2’-Amino[1,1’-binaphthalen]-2-yl)-N’-phenylthiourea: Lacks the bis(trifluoromethyl)phenyl group, resulting in different chemical and physical properties.
N-(2’-Amino[1,1’-binaphthalen]-2-yl)-N’-[4-(trifluoromethyl)phenyl]thiourea: Contains only one trifluoromethyl group, leading to variations in reactivity and applications.
Uniqueness
N-(2’-Amino[1,1’-binaphthalen]-2-yl)-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea is unique due to the presence of two trifluoromethyl groups, which enhance its electron-withdrawing properties and influence its reactivity. This makes it particularly valuable in applications requiring strong electron-withdrawing groups.
属性
IUPAC Name |
1-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19F6N3S/c30-28(31,32)18-13-19(29(33,34)35)15-20(14-18)37-27(39)38-24-12-10-17-6-2-4-8-22(17)26(24)25-21-7-3-1-5-16(21)9-11-23(25)36/h1-15H,36H2,(H2,37,38,39) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEITCZQCJQMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19F6N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

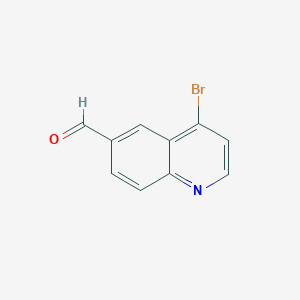
![8-(Benzylamino)hexahydro-3H-oxazolo[3,4-a]pyridin-3-one](/img/structure/B12953358.png)
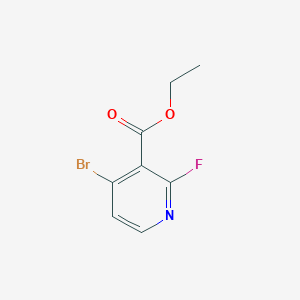
![6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B12953366.png)



